molecular formula C11H10F3N3O B6437056 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2548985-16-4

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No. B6437056
M. Wt: 257.21 g/mol
InChI Key: QCTXBRPFPZORDQ-UHFFFAOYSA-N
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Description

3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile , often referred to as TFAEAPC , is a synthetic organic compound. Its chemical structure combines a pyridine ring with an azetidine moiety, and it bears a cyano group (CN) at the 4-position. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of TFAEAPC involves several steps. One common approach is the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with 3-aminopyridine, followed by cyclization to form the azetidine ring. The final step introduces the cyano group via a carbonitrile reaction. Detailed synthetic pathways and optimization strategies are documented in the literature.



Molecular Structure Analysis

TFAEAPC’s molecular formula is C₉H₆F₆N₃O , with a molecular weight of approximately 232.10 g/mol . Its structure consists of a pyridine ring fused to an azetidine ring, and the trifluoroethyl group is attached to the azetidine nitrogen. The cyano group extends from the pyridine ring.



Chemical Reactions Analysis

TFAEAPC participates in various chemical reactions:



  • Hydrolysis : The cyano group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amide.

  • Substitution Reactions : The trifluoroethyl group is susceptible to nucleophilic substitution reactions.

  • Metal Complexation : TFAEAPC can form coordination complexes with transition metals, potentially influencing its reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : TFAEAPC’s melting point lies within a specific range, which can be determined experimentally.

  • Solubility : It may dissolve in certain organic solvents but remain sparingly soluble in water.

  • Stability : TFAEAPC’s stability under various conditions (temperature, light, and humidity) is crucial for its practical use.


Safety And Hazards


  • Toxicity : Assessments of TFAEAPC’s toxicity are essential. It may pose risks to human health or the environment.

  • Handling Precautions : Proper protective equipment and safe laboratory practices are necessary during its synthesis and handling.


Future Directions

Research avenues for TFAEAPC include:



  • Biological Activity : Investigate its potential as a drug candidate or agrochemical.

  • Modification Strategies : Explore derivatization to enhance specific properties.

  • Process Optimization : Develop efficient synthetic routes.


Please note that this analysis is based on existing knowledge and literature. For precise details, consult relevant scientific papers and databases1234.


properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-5-9(6-17)18-10-4-16-2-1-8(10)3-15/h1-2,4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXBRPFPZORDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile

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